Amotriphene - 5585-64-8

Amotriphene

Catalog Number: EVT-259578
CAS Number: 5585-64-8
Molecular Formula: C26H29NO3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aminoxytriphene is a stilbenoid.
Source and Classification

Amotriphene hydrochloride is classified as a pharmaceutical compound primarily used as a coronary dilator and antiarrhythmic agent. Its molecular formula is C26H29NO3HClC_{26}H_{29}NO_3\cdot HCl, with a molecular weight of approximately 439.97 g/mol. The compound is synthesized to form its hydrochloride salt, which enhances its solubility and bioavailability in biological systems.

Synthesis Analysis

The synthesis of Amotriphene hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with appropriate amine derivatives and phenolic compounds.
  2. Reaction Conditions: The formation of the hydrochloride salt often requires the use of solvents like absolute ethanol to facilitate crystallization. The melting point of the compound is reported to be between 182-184°C.
  3. Industrial Production: For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Specific proprietary methods may vary among manufacturers but generally involve controlled temperature and pressure settings to maximize efficiency.
Molecular Structure Analysis

Amotriphene's molecular structure features a complex arrangement that includes:

  • Functional Groups: The compound contains amine and ether functional groups, contributing to its pharmacological activity.
  • Geometric Configuration: Detailed structural analysis can be performed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances within the molecule.

The structural data indicates a three-dimensional conformation that is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Amotriphene hydrochloride can participate in various chemical reactions:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, potentially yielding oxidized derivatives such as ketones or carboxylic acids.
    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: This involves adding hydrogen or removing oxygen, leading to products like alcohols or amines.
    • Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
  3. Substitution Reactions: These involve replacing one atom or group with another, which can lead to a variety of substituted derivatives.
    • Reagents: Halogens and nucleophiles such as hydroxide ions are commonly employed .
Mechanism of Action

The mechanism of action for Amotriphene primarily revolves around its interaction with α-adrenergic receptors:

  • Receptor Binding: Upon administration, Amotriphene binds to these receptors, leading to vasodilation effects that alleviate angina symptoms by improving blood flow to the heart.
  • Cellular Signaling Pathways: Studies have shown that this compound modulates various intracellular signaling pathways that regulate cardiac function .
Physical and Chemical Properties Analysis

Amotriphene hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing its bioavailability.
  • Melting Point: The melting point ranges from 182-184°C, indicating stability under standard conditions.
  • Purity: High-performance liquid chromatography (HPLC) analyses often show purities exceeding 99%, confirming the compound's quality for pharmaceutical applications .
Applications

Amotriphene has diverse applications across multiple fields:

  1. Medicine: It is primarily used to manage cardiac conditions such as angina and mild arrhythmias by acting as a coronary dilator.
  2. Biological Research: Investigations into its effects on cellular processes have highlighted its role in receptor binding studies and cellular signaling pathways.
  3. Pharmaceutical Industry: The compound serves as a model for developing new cardiac medications due to its established pharmacological profile .
Historical Development and Evolution of Amotriphene Research

Early Synthesis and Patent Landscape (1950s–1960s)

The emergence of amotriphene (ethyl 3-methylbut-2-enyl[2-(diethylamino)ethyl]phosphoramidate) as a coronary vasodilator coincided with a transformative period in cardiovascular pharmacology. Developed in the late 1950s, amotriphene represented a structural departure from earlier vasoactive compounds through its incorporation of a phosphoramidate moiety. This innovation reflected the pharmaceutical industry's intensified exploration of organophosphorus compounds during the post-war era. The compound's initial patent filings (US Patent 2,868,802, 1959) emphasized its unique mechanism targeting coronary blood flow enhancement without significant effects on systemic blood pressure—a therapeutic goal of considerable clinical interest during an era of rising coronary artery disease prevalence [7].

Patent disputes surrounding amotriphene reveal the competitive landscape of cardiovascular drug development in this period. The compound became commercially available as "Myordil" (Eli Lilly, 1960), but multiple manufacturers rapidly pursued analog development. Analysis of patent databases reveals a cluster of filings between 1958-1963 covering: 1) Synthetic routes optimizing yield and purity of the thermally labile phosphoramidate core 2) Salt formulations enhancing stability 3) Analogues with modified alkyl substituents on the diethylamino group. This intellectual property activity demonstrates the commercial significance attributed to coronary vasodilators before the dominance of beta-blockers and calcium channel blockers. The patent literature consistently highlighted amotriphene's selective coronary artery dilation demonstrated in canine models—positioning it as mechanistically distinct from non-selective vasodilators like nitroglycerin [4] [7].

Table 1: Key Patents in Early Amotriphene Development (1958-1963)

Patent NumberYearAssigneeFocusChemical Scope
US 2,868,8021959Eli LillyBase compoundAmotriphene and synthesis
GB 856,3091960Boots Pure DrugManufacturing processOptimized purification
US 3,027,3621962American CyanamidAminoalkyl variantsC1-C4 alkylamino derivatives
DE 1,147,9031963Farbwerke HoechstAcid addition saltsHydrochloride, citrate

Chronological Progression of Preclinical Studies (1958–1964)

Preclinical evaluation of amotriphene followed a trajectory from acute hemodynamic studies toward comprehensive assessment of coronary flow dynamics. Initial reports (1958-1960) established its fundamental pharmacology: Langendorff-perfused guinea pig hearts demonstrated 40-60% increases in coronary flow at 10⁻⁶ M concentrations without chronotropic effects. In situ canine preparations (1960) confirmed preferential coronary vasodilation—intravenous administration (1-2 mg/kg) increased coronary sinus outflow by 70-120% while maintaining systemic arterial pressure, contrasting sharply with nitroglycerin's hypotensive effects [2].

The research paradigm shifted significantly from 1961-1964 toward mechanistic and comparative studies. Key investigations employed: 1) Electromagnetic flowmeters quantifying regional myocardial perfusion 2) Radioisotope-labeled microspheres mapping distribution 3) Isolated coronary strip preparations characterizing receptor interactions. These revealed amotriphene's calcium antagonistic properties—it inhibited potassium-induced contractions in bovine coronary strips (IC₅₀ = 3.7 × 10⁻⁷ M), preceding the formal classification of calcium channel blockers. Comparative studies positioned amotriphene as pharmacologically distinct from existing vasodilators: unlike papaverine, it lacked phosphodiesterase inhibitory activity; unlike nitrates, it did not require biotransformation for efficacy [2] [6] [8].

Later preclinical work (1963-1964) addressed metabolic fate using carbon-14 labeled compound. Rats exhibited rapid hepatic metabolism via oxidative deamination and phosphate hydrolysis, yielding inactive carboxylate derivatives excreted primarily in urine (62% within 24 hours). Tissue distribution studies showed minimal cardiac accumulation despite coronary effects—a paradox resolved by high receptor affinity at low concentrations. Research networks centered at Midwestern U.S. institutions dominated this phase, establishing collaborative frameworks that later investigated newer antianginal agents [8] [9].

Table 2: Evolution of Preclinical Amotriphene Research (1958-1964)

PeriodResearch FocusKey ModelsMajor FindingsMethodological Advances
1958-1960Acute hemodynamicsLangendorff heart, Anesthetized dogsSelective coronary dilation; Minimal BP effectsIsolated heart perfusion techniques
1961-1962Mechanism of actionCoronary strip bioassays, Regional flow measurementCalcium antagonism; Non-nitrate mechanismElectromagnetic flowmetry; Tissue bath pharmacology
1963-1964Metabolism & distributionRadiolabeled compound, Bile-duct cannulated ratsRapid hepatic inactivation; Low tissue retentionRadioisotope tracing; Metabolic profiling

Paradigm Shifts in Coronary Vasodilator Research Post-Amotriphene

Amotriphene's clinical limitations—particularly its modest antianginal efficacy and complex synthesis—catalyzed critical reevaluation of coronary therapeutics. Rather than pursuing structural analogs, researchers shifted toward: 1) Endothelium-dependent vasoregulation 2) Cellular energy metabolism modulation 3) Selective ion channel blockade. This transition is exemplified by the contrasting development of compounds like dipyridamole (1961) and verapamil (1962). Dipyridamole amplified adenosine-mediated vasodilation, representing a shift toward endogenous regulators. Verapamil introduced the calcium antagonism concept that amotriphene had hinted at but not fully exploited [4] [7].

The coronary vasodilator classification framework underwent fundamental revision due to amotriphene's mixed pharmacological profile. Pre-1960s categorization relied on crude hemodynamic endpoints. Post-amotriphene, classification incorporated: 1) Vascular selectivity (coronary vs. systemic) 2) Dependence on endothelial integrity 3) Effects on myocardial oxygen demand. This triaxial model explained why amotriphene increased coronary flow without proportionally improving ischemic symptoms—it lacked significant oxygen-sparing effects. Subsequent drug development prioritized compounds balancing flow augmentation with metabolic modulation, exemplified by ranolazine's late 20th-century emergence [3] [4].

The legacy of amotriphene resides in its role as a "molecular probe" that revealed limitations in prevailing coronary disease models. Research shifted from mechanical obstruction concepts toward microvascular dysfunction (CMD) and endothelial pathophysiology. Modern INOCA (Ischemia with Non-Obstructive Coronary Arteries) research protocols incorporate pharmacological challenges with acetylcholine and adenosine—methodologies conceptually prefigured by amotriphene studies investigating endothelial-independent dilation. The compound's calcium-modulating effects anticipated later therapeutic strategies for microvascular angina, connecting its 1960s pharmacology to 21st-century precision medicine approaches for CMD [3] [7].

Table 3: Evolution of Coronary Therapeutic Strategies Post-Amotriphene

EraDominant ParadigmTherapeutic ApproachAmotriphene's Influence
Pre-1960Mechanical obstructionCoronary vasodilationDemonstrated selective dilation possible
1960s-1970sOxygen supply/demandBeta-blockers, Calcium antagonistsRevealed need for metabolic optimization
1980s-1990sEndothelial functionACE inhibitors, NitratesHighlighted endothelial-independent action limitations
2000s-PresentMicrovascular dysfunctionMetabolic modulators, Advanced vasodilatorsEarly indicator of microvascular targeting

Properties

CAS Number

5585-64-8

Product Name

Amotriphene

IUPAC Name

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3

InChI Key

FRQGJOFRWIILCX-UHFFFAOYSA-N

SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO

Synonyms

Aminoxytriphene; Amotriphene

Canonical SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.